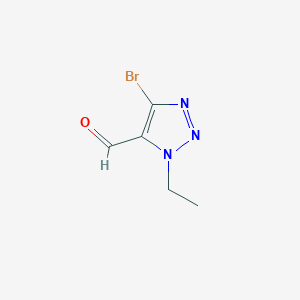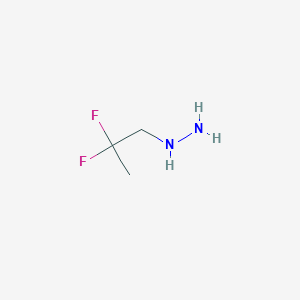
(2,2-Difluoropropyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoropropyl)hydrazine is a chemical compound that belongs to the class of hydrazines, which are characterized by the presence of one or more hydrazine groups (-NH-NH2) attached to an organic group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoropropyl)hydrazine typically involves the reaction of 2,2-difluoropropylamine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can further enhance the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Difluoropropyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted hydrazine compounds .
Applications De Recherche Scientifique
(2,2-Difluoropropyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown promise.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,2-Difluoropropyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, alteration of metabolic pathways, and other biological effects .
Comparaison Avec Des Composés Similaires
- (2,2-Difluoropropyl)hydrazine hydrochloride
- This compound dihydrochloride
- Hydrazine derivatives with different alkyl or aryl groups
Comparison: this compound is unique due to the presence of two fluorine atoms on the propyl group, which imparts distinct chemical properties compared to other hydrazine derivatives. The fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C3H8F2N2 |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
2,2-difluoropropylhydrazine |
InChI |
InChI=1S/C3H8F2N2/c1-3(4,5)2-7-6/h7H,2,6H2,1H3 |
Clé InChI |
VZSYEVOWFLOHLB-UHFFFAOYSA-N |
SMILES canonique |
CC(CNN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


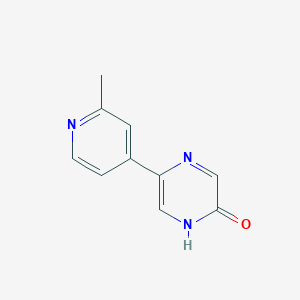



![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
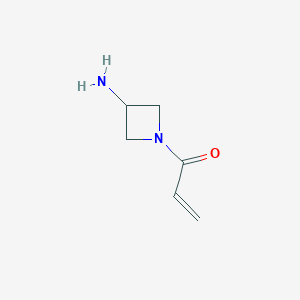
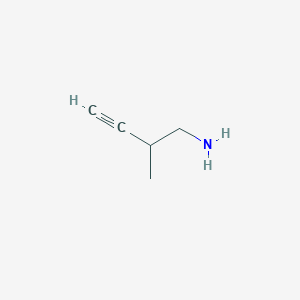

![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)
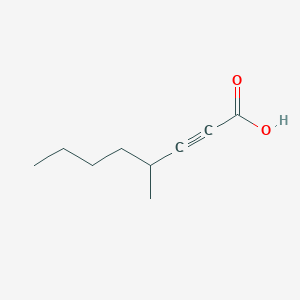
![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
